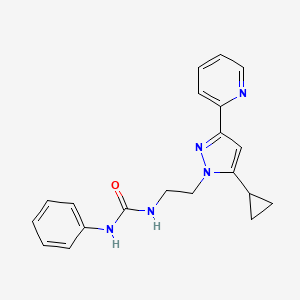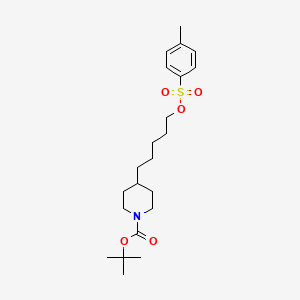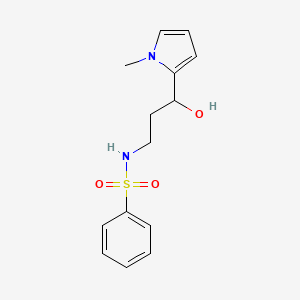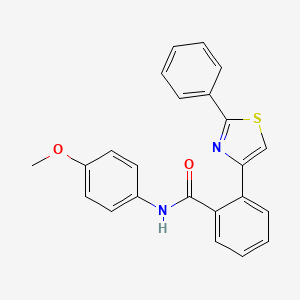![molecular formula C12H18Cl2N4 B2563434 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride CAS No. 2470440-36-7](/img/structure/B2563434.png)
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride is a synthetic compound belonging to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
The compound 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride, also known as EN300-27103450, primarily targets the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining the acid-base balance in the body and assists in the transport of carbon dioxide out of tissues.
Mode of Action
EN300-27103450 interacts with its target, the Carbonic Anhydrase-II enzyme, by binding directly with the active site residues of the enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the biochemical processes that the enzyme is involved in .
Biochemical Pathways
The inhibition of the Carbonic Anhydrase-II enzyme by EN300-27103450 affects the carbon dioxide transport pathway. This pathway is crucial for removing carbon dioxide, a waste product of cellular respiration, from tissues. The inhibition of the enzyme can lead to an accumulation of carbon dioxide in tissues, affecting cellular functions .
Pharmacokinetics
The compound’s stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions contribute to its bioavailability .
Result of Action
The molecular and cellular effects of EN300-27103450’s action primarily involve the disruption of carbon dioxide transport out of tissues due to the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the acid-base balance within the body and potentially affect various physiological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring is formed through a [3+2] cycloaddition reaction between an azide and an alkyne.
Substitution Reaction: The 2-methylphenyl group is introduced via a substitution reaction, where a suitable precursor, such as 2-methylphenyl azide, reacts with the triazole intermediate.
Amine Introduction: The propan-2-amine group is then attached to the triazole ring through another substitution reaction, often involving a halide precursor and an amine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Key considerations include optimizing reaction conditions for yield and purity, as well as ensuring the scalability of the process. Catalysts and solvents used in the reactions are chosen to maximize efficiency and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to a more saturated form, though this is less common.
Substitution: The compound can participate in various substitution reactions, especially at the amine and triazole positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides, acids, and bases are frequently used in substitution reactions.
Major Products
Oxidation Products: Oxidized amines or imines.
Reduction Products: Saturated triazole derivatives.
Substitution Products: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine is used as a building block for synthesizing more complex molecules
Biology
Biologically, this compound has shown promise in various assays due to its potential antimicrobial and antifungal properties. It can be used as a lead compound for developing new drugs targeting specific pathogens.
Medicine
In medicine, the compound’s triazole ring is of particular interest for its potential use in antifungal and antiviral drugs. Triazole derivatives are known to inhibit enzymes critical for the survival of certain pathogens, making them valuable in drug development.
Industry
Industrially, the compound can be used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it a useful intermediate in the production of various commercial products.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar chemical properties but lacking the specific substitutions found in 2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine.
Fluconazole: A well-known antifungal drug that also contains a triazole ring, used for comparison in terms of biological activity.
Voriconazole: Another antifungal agent with a triazole ring, used to highlight differences in efficacy and spectrum of activity.
Uniqueness
2-[3-(2-Methylphenyl)triazol-4-yl]propan-2-amine is unique due to its specific substitutions, which confer distinct chemical and biological properties. Its 2-methylphenyl group and propan-2-amine moiety provide unique binding characteristics and reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[3-(2-methylphenyl)triazol-4-yl]propan-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4.2ClH/c1-9-6-4-5-7-10(9)16-11(8-14-15-16)12(2,3)13;;/h4-8H,13H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLLFMWGEZFTZEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=CN=N2)C(C)(C)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(6-(methylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2563357.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(trifluoromethyl)benzamide](/img/structure/B2563360.png)
![1-Methyl-7-p-tolyloxymethyl-6,7-dihydro-1H-oxazolo[2,3-f]purine-2,4-dione](/img/structure/B2563361.png)
![11-(3,4-Dimethylphenyl)-5-{[(3-fluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2563362.png)


![8-methoxy-2-(4-methoxyphenyl)-3-(3-methoxypropyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2563369.png)


![N-(3,4-dimethoxyphenyl)-2-[6-ethyl-3-(4-fluorobenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2563372.png)

